molecular formula C27H24FN7O4S3 B2524371 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 310427-29-3

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No. B2524371
CAS RN: 310427-29-3
M. Wt: 625.71
InChI Key: KSEZQNZSQFVZFV-UHFFFAOYSA-N
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Description

The compound "N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the benzothiazole, triazole, and benzamide groups. These structural motifs are commonly found in compounds with anticancer properties, as well as in molecules that can form supramolecular structures like gels .

Synthesis Analysis

The synthesis of related compounds with thiadiazole and benzamide groups has been reported to be facilitated by microwave-assisted, solvent-free conditions, which is a method that could potentially be applied to the synthesis of the compound . The use of microwave irradiation can significantly reduce reaction times and improve yields. The synthesis of similar N-(thiazol-2-yl)benzamide derivatives has also been achieved, and these methods could provide insights into the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized by spectroscopic methods such as IR, NMR, and mass spectrometry, as well as by elemental analysis . Single-crystal X-ray diffraction is another powerful technique to determine the precise molecular structure, as demonstrated by the structural characterization of related compounds . These techniques would be essential for confirming the structure of the compound .

Chemical Reactions Analysis

The compound contains functional groups such as the thiazole and benzamide, which are known to participate in various chemical reactions. For instance, thiazole derivatives can undergo reactions with acid chlorides to form new amide bonds . The presence of a triazole moiety also suggests potential for cyclization reactions, as seen in the synthesis of triazolothiadiazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely include good oral drug-like behavior, as predicted by ADMET properties for similar compounds . The presence of fluorine atoms and the potential for hydrogen bonding and π-π interactions suggest that the compound could exhibit unique solubility and stability characteristics, as well as the ability to form supramolecular aggregates .

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives, such as those studied by Hu et al. (2016), have been identified as effective corrosion inhibitors for carbon steel in acidic solutions. These compounds exhibit high inhibition efficiencies by adsorbing onto metal surfaces, which could suggest similar applications for the compound due to the structural similarity and the presence of a benzothiazole moiety (Hu et al., 2016).

Anticancer Activity

Research on benzothiazole acylhydrazones by Osmaniye et al. (2018) demonstrated significant anticancer properties, underscoring the potential of benzothiazole derivatives in medicinal chemistry for cancer treatment. This work implies that the complex structure of the compound could be explored for anticancer activities, leveraging the benzothiazole component's known effects (Osmaniye et al., 2018).

Heterocyclic Chemistry and Antimicrobial Properties

The synthesis and exploration of novel heterocyclic compounds incorporating benzothiazole units have been a focus of research due to their potential antimicrobial properties. For example, Desai et al. (2013) synthesized fluorine-containing heterocycles with benzothiazole and evaluated their antimicrobial activity. This suggests that the compound , with its complex heterocyclic structure, may possess antimicrobial applications, worth exploring further (Desai et al., 2013).

Synthesis and Biological Evaluation

The synthesis of benzothiazole derivatives and their biological evaluation, particularly in the context of novel synthetic routes and potential biological activities, has been a subject of interest. For instance, Wang et al. (2008) discussed the copper-catalyzed intramolecular cyclization of benzothiazole amides, indicating a methodology that could be relevant for synthesizing the compound of interest and assessing its potential applications in various biological fields (Wang et al., 2008).

properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN7O4S3/c1-34(2)42(38,39)20-13-7-17(8-14-20)25(37)29-15-23-32-33-27(35(23)19-11-9-18(28)10-12-19)40-16-24(36)31-26-30-21-5-3-4-6-22(21)41-26/h3-14H,15-16H2,1-2H3,(H,29,37)(H,30,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEZQNZSQFVZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN7O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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